1-{[(2,3,5,6-tetrafluorophenyl)sulfanyl]methyl}-1H-pyrazole-3-carboxylic acid
Overview
Description
1-{[(2,3,5,6-tetrafluorophenyl)sulfanyl]methyl}-1H-pyrazole-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a carboxylic acid group and a tetrafluorophenyl thioether moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-{[(2,3,5,6-tetrafluorophenyl)sulfanyl]methyl}-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclocondensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another approach involves the use of transition-metal catalyzed reactions, such as Suzuki–Miyaura coupling, which is known for its mild and functional group tolerant reaction conditions . Industrial production methods often employ these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
1-{[(2,3,5,6-tetrafluorophenyl)sulfanyl]methyl}-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Cycloaddition: The pyrazole ring can participate in cycloaddition reactions, forming various heterocyclic compounds.
Scientific Research Applications
1-{[(2,3,5,6-tetrafluorophenyl)sulfanyl]methyl}-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{[(2,3,5,6-tetrafluorophenyl)sulfanyl]methyl}-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, the compound may interfere with cellular signaling pathways, leading to altered cellular responses and functions .
Comparison with Similar Compounds
1-{[(2,3,5,6-tetrafluorophenyl)sulfanyl]methyl}-1H-pyrazole-3-carboxylic acid can be compared with other pyrazole derivatives, such as:
3-Methyl-1H-pyrazole-5-carboxylic acid: Known for its role as a D-amino acid oxidase inhibitor.
1-(2,3,5,6-Tetrafluorophenyl)imidazole: Used in the synthesis of various biologically active compounds.
2,3,4,5-Tetrafluorophenol: Involved in the synthesis of heterocyclic compounds with multiple biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the tetrafluorophenyl thioether moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(2,3,5,6-tetrafluorophenyl)sulfanylmethyl]pyrazole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F4N2O2S/c12-5-3-6(13)9(15)10(8(5)14)20-4-17-2-1-7(16-17)11(18)19/h1-3H,4H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJSYQVUEKPRDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(=O)O)CSC2=C(C(=CC(=C2F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F4N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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